1,4-Dinitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dinitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and trifluoromethylation reactions. One common method involves the nitration of 2-(trifluoromethyl)aniline followed by oxidation to introduce the nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives such as 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dinitro-2-(trifluoromethyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the production of agrochemical products such as herbicides and pesticides.
Dyestuffs: The compound is used in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Dinitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form amino derivatives, which can further react with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of nitro groups.
Uniqueness
1,4-Dinitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The combination of these groups makes it a valuable intermediate in various chemical processes and applications .
Properties
CAS No. |
870083-04-8 |
---|---|
Molecular Formula |
C7H3F3N2O4 |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
1,4-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12(15)16/h1-3H |
InChI Key |
NQFUUIZLJHEWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.